
2-Bromo-3-nitroanisole
Overview
Description
2-Bromo-3-nitroanisole is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of anisole, featuring both bromine and nitro functional groups. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-nitroanisole typically involves a multi-step process:
Nitration: The initial step involves the nitration of anisole to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Following nitration, the bromination step introduces the bromine atom. This is often carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-nitroanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon or platinum oxide are employed in hydrogenation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anisoles can be formed.
Reduction Products: The primary product of reduction is 2-bromo-3-aminoanisole.
Scientific Research Applications
2-Bromo-3-nitroanisole finds applications in several fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is studied for its potential biological activities and as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-nitroanisole in chemical reactions involves the electrophilic nature of the bromine and nitro groups. These groups influence the reactivity of the aromatic ring, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, deactivates the ring towards electrophilic substitution but activates it towards nucleophilic substitution.
Comparison with Similar Compounds
- 2-Bromo-4-nitroanisole
- 2-Bromo-5-nitroanisole
- 2-Bromo-3-nitrotoluene
Comparison: 2-Bromo-3-nitroanisole is unique due to the specific positioning of the bromine and nitro groups on the aromatic ring, which affects its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different reactivity patterns and applications in synthesis.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Bromo-3-nitroanisole, and how can purity be validated?
- Synthesis : Common approaches involve sequential bromination and nitration of anisole derivatives. For example, bromination at the ortho position followed by nitration at the meta position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) .
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity (>97.0% by HLC). Cross-validate with thin-layer chromatography (TLC) and elemental analysis (C, H, N) to confirm stoichiometry .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR can confirm the methoxy group (δ ~3.8–4.0 ppm for OCH₃), bromine substituent (deshielding effects), and nitro group position (meta to bromine) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 232.03 (C₇H₆BrNO₃) .
- IR : Key peaks include C-O (anisole, ~1250 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .
Q. How should this compound be stored to ensure stability in long-term studies?
- Store at 2–8°C in amber glass vials under inert gas (e.g., argon) to prevent photodegradation and moisture absorption. Stability tests using thermogravimetric analysis (TGA) indicate decomposition above 120°C .
Q. What are the primary applications of this compound in organic synthesis?
- It serves as a precursor for Suzuki-Miyaura cross-coupling reactions (bromine as a leaving group) and nucleophilic aromatic substitution (nitro group activation). Applications include synthesizing pharmaceuticals and agrochemical intermediates .
Advanced Research Questions
Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?
- Contradiction Analysis : If catalytic systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) yield inconsistent results, perform controlled experiments varying ligands, bases, and solvents. Use kinetic studies (e.g., GC-MS monitoring) to identify side reactions or catalyst poisoning .
- Validation : Compare yields and byproduct profiles with computational studies (DFT) to assess steric/electronic effects of substituents .
Q. What strategies optimize regioselectivity in further functionalization of this compound?
- Directed Metallation : Use directing groups (e.g., methoxy) to position catalysts for selective C-H activation. For example, iridium complexes enable meta-functionalization despite steric hindrance from bromine .
- Protection/Deprotection : Temporarily protect the nitro group (e.g., reduction to NH₂ followed by acetylation) to enable bromine substitution .
Q. How can computational chemistry predict the thermal stability and decomposition pathways of this compound?
- Molecular Dynamics (MD) Simulations : Model bond dissociation energies (BDEs) for Br-C and OCH₃-C bonds to predict fragmentation under heat stress.
- Thermal Analysis : Correlate TGA/DSC data with simulated degradation profiles to identify major decomposition products (e.g., NO₂ release at ~200°C) .
Q. What are the challenges in scaling up synthetic routes for this compound while maintaining green chemistry principles?
- Solvent Selection : Replace hazardous solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact.
- Catalyst Recycling : Develop immobilized Pd catalysts to minimize heavy metal waste .
Q. Methodological Notes
- Data Contradictions : Cross-reference spectral libraries (NIST Chemistry WebBook) and replicate experiments under standardized conditions to resolve discrepancies in melting points or reactivity .
- Safety Protocols : Use fume hoods for nitration/bromination steps and adhere to OSHA guidelines for handling nitroaromatics (e.g., PPE, spill containment) .
Properties
IUPAC Name |
2-bromo-1-methoxy-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFDURKFXBLIAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590419 | |
Record name | 2-Bromo-1-methoxy-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67853-37-6 | |
Record name | 2-Bromo-1-methoxy-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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